molecular formula C25H30N4O2 B11239480 N-(2-methylbenzyl)-1-(3-propoxyquinoxalin-2-yl)piperidine-4-carboxamide

N-(2-methylbenzyl)-1-(3-propoxyquinoxalin-2-yl)piperidine-4-carboxamide

Cat. No.: B11239480
M. Wt: 418.5 g/mol
InChI Key: VXIXPJSUPGDAFC-UHFFFAOYSA-N
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Description

N-[(2-methylphenyl)methyl]-1-(3-propoxyquinoxalin-2-yl)piperidine-4-carboxamide is a complex organic compound that belongs to the class of piperidine carboxamides This compound is characterized by its unique structure, which includes a piperidine ring, a quinoxaline moiety, and a propoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methylphenyl)methyl]-1-(3-propoxyquinoxalin-2-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoxaline Moiety: The quinoxaline ring can be synthesized through the condensation of o-phenylenediamine with a suitable diketone.

    Introduction of the Propoxy Group: The propoxy group can be introduced via an alkylation reaction using propyl bromide in the presence of a base.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Coupling Reactions: The final step involves coupling the quinoxaline moiety with the piperidine ring and the 2-methylphenylmethyl group using appropriate coupling reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methylphenyl)methyl]-1-(3-propoxyquinoxalin-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the quinoxaline and piperidine rings, using suitable nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or halides in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce reduced piperidine derivatives.

Scientific Research Applications

N-[(2-methylphenyl)methyl]-1-(3-propoxyquinoxalin-2-yl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-methylphenyl)methyl]-1-(3-propoxyquinoxalin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide
  • N-(piperidine-4-yl)benzamide

Uniqueness

N-[(2-methylphenyl)methyl]-1-(3-propoxyquinoxalin-2-yl)piperidine-4-carboxamide is unique due to its specific structural features, such as the combination of a quinoxaline moiety with a piperidine ring and a propoxy group. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

Molecular Formula

C25H30N4O2

Molecular Weight

418.5 g/mol

IUPAC Name

N-[(2-methylphenyl)methyl]-1-(3-propoxyquinoxalin-2-yl)piperidine-4-carboxamide

InChI

InChI=1S/C25H30N4O2/c1-3-16-31-25-23(27-21-10-6-7-11-22(21)28-25)29-14-12-19(13-15-29)24(30)26-17-20-9-5-4-8-18(20)2/h4-11,19H,3,12-17H2,1-2H3,(H,26,30)

InChI Key

VXIXPJSUPGDAFC-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=NC2=CC=CC=C2N=C1N3CCC(CC3)C(=O)NCC4=CC=CC=C4C

Origin of Product

United States

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